2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate

Vue d'ensemble

Description

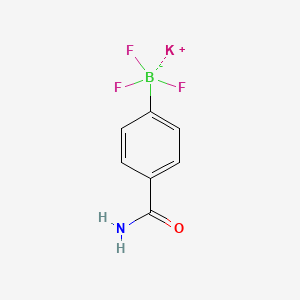

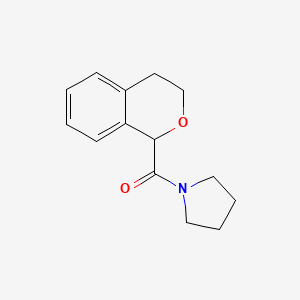

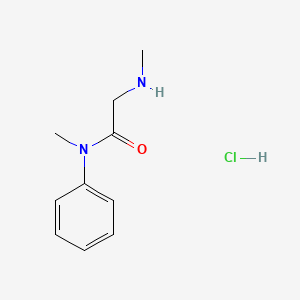

2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate is an organic compound . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis

The molecular formula of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate is C13H13NO4 . The molecular weight is 247.25 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate include its molecular formula (C13H13NO4), molecular weight (247.25 g/mol), and structure . Other properties such as melting point, boiling point, and density are not well-documented in the literature .Applications De Recherche Scientifique

Medicinal Chemistry

Application Summary

Indole derivatives, including 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate, are explored for their potential as biologically active compounds in the treatment of various diseases, particularly cancer .

Methods of Application

Researchers synthesize indole compounds and test their biological activity against cancer cell lines using assays like MTT or cell viability assays to determine cytotoxicity.

Results

The outcomes often include the IC50 values, which indicate the concentration of the compound required to inhibit cancer cell growth by 50%.

Organic Chemistry

Application Summary

In organic synthesis, this compound is utilized as a precursor for constructing complex molecules due to the reactivity of the indole ring .

Methods of Application

Common methods involve reactions like Fischer indole synthesis, where the compound undergoes cyclization under acidic conditions to form carbazole derivatives.

Results

Yields of the desired products are reported, and the purity is assessed using techniques like NMR and mass spectrometry.

Cell Biology

Application Summary

Indole derivatives play a role in cell biology by modulating signaling pathways and cellular processes .

Methods of Application

Cell-based assays are used to study the effect of these compounds on cell proliferation, apoptosis, and other cellular functions.

Results

Data typically includes changes in gene expression levels, protein activity, and cell viability metrics.

Pharmacology

Application Summary

Indole derivatives are investigated for their pharmacological properties, such as their role as inhibitors of enzymes or receptors .

Methods of Application

In vitro assays to test the inhibitory activity of the compounds against target enzymes or receptors, followed by in vivo studies for efficacy and toxicity.

Results

Results include the potency of inhibition (Ki or IC50 values), therapeutic efficacy, and safety profiles from animal studies.

Materials Science

Application Summary

Indole compounds are sometimes used in materials science for the development of organic semiconductors or photovoltaic materials .

Methods of Application

Synthesis of indole-based polymers or small molecules followed by characterization of their electronic properties.

Results

Findings include measurements of electrical conductivity, bandgap, and charge carrier mobility.

Environmental Science

Application Summary

Research into indole derivatives extends to environmental science, where they may be used to study pollution effects or as components in sensors .

Methods of Application

Use of indole derivatives in environmental assays or as molecular components in the construction of sensors for detecting environmental pollutants.

Results

Results can range from the detection limits of the sensors to the impact assessment of pollutants on biological systems.

This analysis provides a snapshot of the diverse applications of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate in scientific research. Each application leverages the unique properties of the indole core, underscoring its versatility in various fields of study. The detailed methods and results are typically found in specialized scientific publications and databases.

Antiviral Applications

Application Summary

Indole derivatives have been identified as potential antiviral agents. They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .

Methods of Application

Synthesis of specific indole derivatives followed by in vitro testing for antiviral activity using viral replication assays in cell cultures.

Results

Some compounds have demonstrated significant inhibitory effects with low IC50 values, indicating their potential as antiviral drugs .

Anti-inflammatory Applications

Application Summary

Indole derivatives are explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Methods of Application

Evaluation of the anti-inflammatory effects of indole derivatives using in vitro assays, such as inhibition of pro-inflammatory cytokines, and in vivo models of inflammation.

Results

Reduction in inflammation markers and symptomatic relief in animal models have been reported, suggesting their therapeutic potential .

Antimicrobial Applications

Application Summary

The antimicrobial activity of indole derivatives against a range of bacteria and fungi is another area of interest, particularly with the rise of antibiotic resistance .

Methods of Application

Testing the antimicrobial efficacy of indole compounds using standard assays like disk diffusion or broth microdilution to determine minimum inhibitory concentrations (MIC).

Results

Some indole derivatives have shown promising results, inhibiting the growth of resistant strains at low MIC values .

Antidiabetic Applications

Application Summary

Research into indole derivatives for antidiabetic applications focuses on their ability to modulate blood glucose levels and improve insulin sensitivity .

Methods of Application

In vivo studies on diabetic animal models to assess the impact of indole derivatives on glucose metabolism and insulin signaling pathways.

Results

Improvements in glycemic control and insulin response have been observed, indicating their potential as antidiabetic agents .

Antimalarial Applications

Application Summary

Indole derivatives are investigated for their antimalarial properties due to their ability to interfere with the life cycle of Plasmodium parasites .

Methods of Application

Screening of indole compounds for antimalarial activity using in vitro Plasmodium falciparum cultures and in vivo malaria models.

Results

Certain derivatives have shown potent activity against Plasmodium species, with some advancing to preclinical studies .

Anticholinesterase Applications

Application Summary

Indole derivatives are studied for their potential as anticholinesterase agents, which could be useful in treating neurodegenerative diseases like Alzheimer’s .

Methods of Application

Assessment of the inhibitory effect of indole compounds on cholinesterase enzymes using in vitro enzymatic assays.

Results

Some compounds have demonstrated the ability to inhibit cholinesterase, which could help in alleviating symptoms of neurodegenerative disorders .

These additional applications highlight the versatility of indole derivatives, including 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate, in various scientific and therapeutic fields. The ongoing research in these areas continues to uncover new potential uses and mechanisms of action for these compounds.

Neuropharmacology

Application Summary

Indole derivatives are studied for their potential effects on the central nervous system, including neuroprotective and neuroregenerative properties .

Methods of Application

Neuropharmacological studies often involve in vitro assays using neuronal cell lines and in vivo studies in animal models to assess neurobehavioral outcomes.

Results

Findings may include improved cognitive function, reduced neuroinflammation, and enhanced neurogenesis.

Oncology

Application Summary

Some indole derivatives are investigated for their role in oncology as potential chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Methods of Application

In vitro cytotoxicity assays on various cancer cell lines and in vivo tumor models are used to evaluate the anticancer efficacy of these compounds.

Results

Results often show a decrease in tumor growth and increased survival rates in treated models.

Immunology

Application Summary

Indole derivatives can modulate immune responses, making them candidates for treating autoimmune diseases and enhancing vaccine efficacy .

Methods of Application

Studies include in vitro immune cell cultures to assess the impact on immune cell activation and proliferation, and in vivo models to study the effects on immune-mediated diseases.

Results

Outcomes may demonstrate altered cytokine production, immune cell regulation, and improved disease symptoms.

Analytical Chemistry

Application Summary

Indole derivatives are used as analytical reagents in chemical assays due to their fluorescent properties .

Methods of Application

These compounds are used in fluorescence spectroscopy to detect or quantify other substances.

Results

Enhanced sensitivity and specificity in the detection of analytes in complex mixtures are common findings.

Agriculture

Application Summary

Research in agriculture has explored the use of indole derivatives as growth promoters and protectants against plant pathogens .

Methods of Application

Field trials and greenhouse studies assess the effects of these compounds on crop yield and resistance to diseases.

Results

Increased plant growth, yield, and resilience against pathogens have been reported.

Veterinary Medicine

Application Summary

In veterinary medicine, indole derivatives are examined for their therapeutic potential in various animal health conditions .

Propriétés

IUPAC Name |

2-O-ethyl 6-O-methyl 1H-indole-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)11-6-8-4-5-9(12(15)17-2)7-10(8)14-11/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMUDDGEORTWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660591 | |

| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |

CAS RN |

916792-63-7 | |

| Record name | 1H-Indole-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)